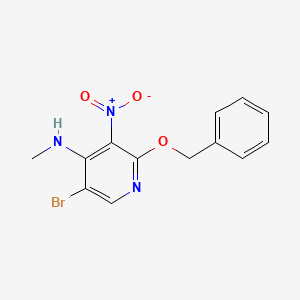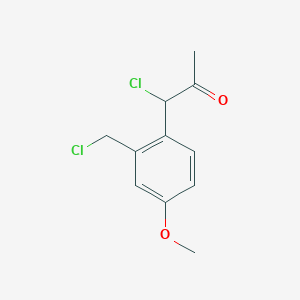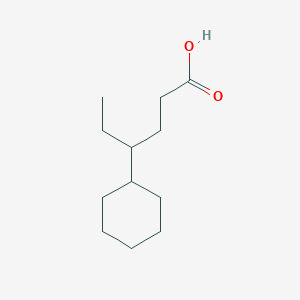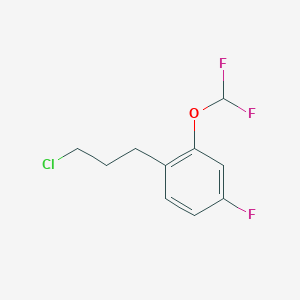![molecular formula C16H26O2S2Sn2 B14057828 (3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B14057828.png)
(3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) is a compound that belongs to the class of organotin compounds It is characterized by the presence of two trimethylstannane groups attached to a bithiophene core, which is further substituted with methoxy groups at the 3 and 3’ positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between organostannanes and organic halides. The general procedure includes:
Starting Materials: 3,3’-Dimethoxy-2,2’-bithiophene and trimethyltin chloride.
Catalyst: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0).
Solvent: Tetrahydrofuran (THF) or toluene.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (argon or nitrogen) at elevated temperatures (80-120°C) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of scaling up the Stille coupling reaction can be applied. This involves optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
化学反应分析
Types of Reactions
(3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Substitution: The trimethylstannane groups can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in further Stille or Suzuki coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Nucleophiles like halides (Cl-, Br-) or organometallic reagents (Grignard reagents).
Coupling: Palladium catalysts and appropriate halide partners.
Major Products
Oxidation: Formation of carbonyl derivatives.
Substitution: Formation of new organotin compounds or other substituted derivatives.
Coupling: Formation of extended conjugated polymers or oligomers.
科学研究应用
(3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Catalysis: Acts as a precursor for the synthesis of catalysts used in various organic transformations.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
作用机制
The mechanism of action of (3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) in its applications involves:
Electronic Properties: The bithiophene core provides a conjugated system that facilitates electron delocalization, making it suitable for electronic applications.
Molecular Interactions: The trimethylstannane groups can interact with other molecules through coordination bonds, influencing the compound’s reactivity and stability.
Pathways: In biological systems, the compound may interact with proteins and enzymes, affecting their function and activity.
相似化合物的比较
Similar Compounds
3,3’-Dimethoxy-2,2’-bithiophene: Lacks the trimethylstannane groups, making it less reactive in certain coupling reactions.
5,5’-Dibromo-3,3’-dimethoxy-2,2’-bithiophene: Contains bromine atoms instead of trimethylstannane groups, used in different coupling reactions.
3,3’-Dimethoxy-2,2’-bithiophene-5,5’-diyl)bis(trimethylsilane): Similar structure but with trimethylsilane groups, affecting its reactivity and applications.
属性
分子式 |
C16H26O2S2Sn2 |
|---|---|
分子量 |
551.9 g/mol |
IUPAC 名称 |
[4-methoxy-5-(3-methoxy-5-trimethylstannylthiophen-2-yl)thiophen-2-yl]-trimethylstannane |
InChI |
InChI=1S/C10H8O2S2.6CH3.2Sn/c1-11-7-3-5-13-9(7)10-8(12-2)4-6-14-10;;;;;;;;/h3-4H,1-2H3;6*1H3;; |
InChI 键 |
RRHBTHWWTOYMNQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(SC(=C1)[Sn](C)(C)C)C2=C(C=C(S2)[Sn](C)(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


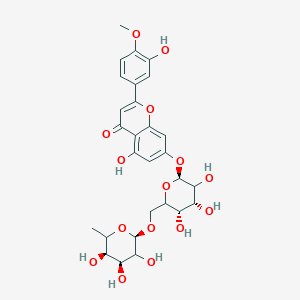
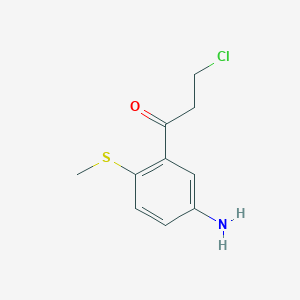
![2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate](/img/structure/B14057768.png)
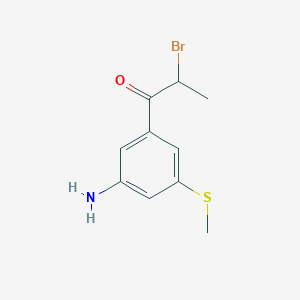
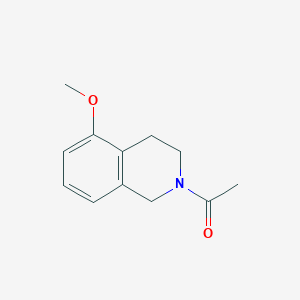
![Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B14057784.png)

